Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16277711
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O4 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |
| Standard InChI Key | QXCNOPZVKXVTOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Introduction
Synthesis Strategies
Conventional and Green Synthesis Routes
The synthesis of DHPM derivatives typically employs the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea derivatives . For methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the reaction would involve:
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4-Ethoxybenzaldehyde as the aldehyde component.
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Methyl acetoacetate as the β-keto ester.
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Urea or thiourea as the urea component.
Recent advancements emphasize green chemistry approaches to enhance yield and reduce environmental impact:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (3–30 min) while achieving yields of 80–96% .
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Mechanochemical methods: Solvent-free grinding using a mortar and pestle, eliminating toxic solvents .
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Eco-friendly catalysts: Acidic natural clays or recyclable catalysts reported in analogous syntheses .
For example, Jagwani and Joshi demonstrated that microwave irradiation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in ethanol produced a related DHPM derivative in 92% yield within 10 minutes . Adapting this protocol to 4-ethoxybenzaldehyde and methyl acetoacetate would likely yield the target compound efficiently.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions for DHPM derivatives include:
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N-H stretching: 3247–3116 cm⁻¹ (amide and pyrimidine NH groups) .
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C=O stretching: 1720–1643 cm⁻¹ (ketone and ester carbonyls) .
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Aromatic C-H bending: 702–779 cm⁻¹ (substituted phenyl ring) .
In the target compound, the ethoxy group’s C-O-C asymmetric stretching would appear near 1226 cm⁻¹, consistent with methoxy analogs .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, CDCl₃):
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¹³C NMR:
Physical and Chemical Properties
While direct data for the target compound is limited, analogous DHPMs provide insights:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Melting Point | 207–208°C | |
| Solubility | Soluble in DMSO, ethanol | |
| Purity (HPLC) | ≥98% | |
| Molecular Weight | 290–306 g/mol |
The ethoxy group’s increased hydrophobicity compared to hydroxy or methoxy substituents may slightly reduce aqueous solubility.
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